7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a thiazepane ring, a chlorophenyl group, and a cyclohexanecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazepane ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the thiazepane ring.
Attachment of the Cyclohexanecarbonyl Group: The final step involves the acylation of the thiazepane ring with a cyclohexanecarbonyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylthiourea
- 2-Chlorostyrene
- Clonazepam
- Cenobamate
Uniqueness
Compared to similar compounds, 7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione is unique due to its specific combination of functional groups and ring structure
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3S/c19-16-9-5-4-8-15(16)17-10-11-20(12-13-24(17,22)23)18(21)14-6-2-1-3-7-14/h4-5,8-9,14,17H,1-3,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSNTDPEJKXMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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